molecular formula C20H28N2O2S B5549177 1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one

1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5549177
M. Wt: 360.5 g/mol
InChI Key: KUHPJPHWJOQRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C20H28N2O2S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.18714931 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research on structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has shown potential in the development of antihypertensive agents. Studies have identified compounds within this class that exhibit significant activity as alpha-adrenergic blockers, indicating their potential utility in managing hypertension. The exploration of these compounds provides insights into their mechanism of action and potential therapeutic applications, focusing on their interactions with alpha-adrenergic receptors and their effects on blood pressure regulation (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

The synthesis and evaluation of spirothiazolidines analogs, including derivatives structurally related to the compound , have demonstrated significant anticancer and antidiabetic activities. These findings highlight the potential of such compounds in the development of new therapeutic agents for treating cancer and diabetes, offering a promising avenue for future research (Flefel et al., 2019).

ORL1 Receptor Agonists

Investigations into 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have led to the identification of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit selectivity and full agonist activity, suggesting their potential for further development into novel therapeutic agents targeting the ORL1 receptor for pain management and other related conditions (Röver et al., 2000).

Conformationally Restricted Pseudopeptides

The synthesis of spiro compounds, including diazaspiro[4.5]decane derivatives, has been explored for their application as conformationally restricted pseudopeptides. These compounds have been studied for their potential use in peptide synthesis, offering a novel approach to the development of peptide-based therapeutics with enhanced stability and efficacy (Fernandez et al., 2002).

Antimicrobial Agents

Spirothiazolopyranopyrazole, spirothiazolodihydropyrinopyrazole, and spirothiazolothiopyranopyrazole derivatives, related to the compound of interest, have been synthesized and tested for their antimicrobial activities. These studies offer a basis for the development of new antimicrobial agents, highlighting the versatility of spiro compounds in addressing resistant microbial strains (Al-Ahmadi, 1997).

Properties

IUPAC Name

1-methyl-3-phenyl-8-(2-propylsulfanylacetyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-3-13-25-15-18(23)22-11-9-20(10-12-22)14-17(19(24)21(20)2)16-7-5-4-6-8-16/h4-8,17H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHPJPHWJOQRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CCC2(CC1)CC(C(=O)N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.